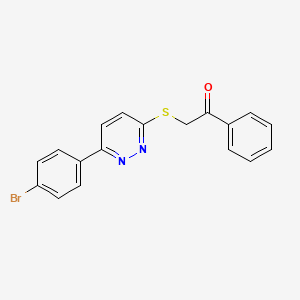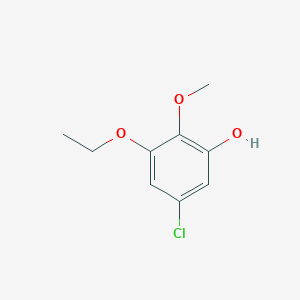
5-Chloro-3-ethoxy-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-ethoxy-2-methoxyphenol: is an organic compound with the molecular formula C9H11ClO3 It is a derivative of phenol, characterized by the presence of chloro, ethoxy, and methoxy substituents on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethoxy-2-methoxyphenol typically involves the substitution reactions on a phenol derivative. One common method is the ethoxylation of 5-chloro-2-methoxyphenol using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the ethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions: 5-Chloro-3-ethoxy-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution with amines can produce amino derivatives.
科学的研究の応用
Chemistry: In chemistry, 5-Chloro-3-ethoxy-2-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its phenolic structure allows it to interact with various biological targets.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic properties. For instance, they could be investigated for antimicrobial or anti-inflammatory activities.
Industry: Industrially, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-Chloro-3-ethoxy-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chloro and methoxy substituents can influence the compound’s binding affinity and specificity.
類似化合物との比較
5-Chloro-2-methoxyphenol: Similar structure but lacks the ethoxy group.
3-Methoxy-4-hydroxybenzaldehyde (Vanillin): Contains a methoxy and hydroxyl group but differs in the position and presence of an aldehyde group.
4-Chloro-2-hydroxyanisole: Similar to 5-Chloro-3-ethoxy-2-methoxyphenol but with different substituents.
Uniqueness: this compound is unique due to the combination of chloro, ethoxy, and methoxy groups on the phenolic ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C9H11ClO3 |
|---|---|
分子量 |
202.63 g/mol |
IUPAC名 |
5-chloro-3-ethoxy-2-methoxyphenol |
InChI |
InChI=1S/C9H11ClO3/c1-3-13-8-5-6(10)4-7(11)9(8)12-2/h4-5,11H,3H2,1-2H3 |
InChIキー |
PSIKKZCMTZFNJZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1OC)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B14870343.png)
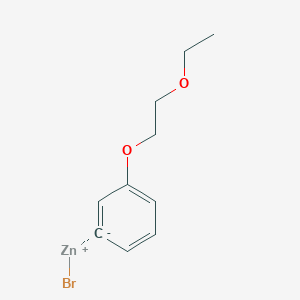
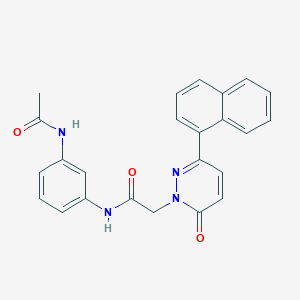
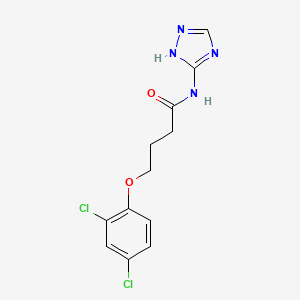

![2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]](/img/structure/B14870370.png)
![5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B14870375.png)
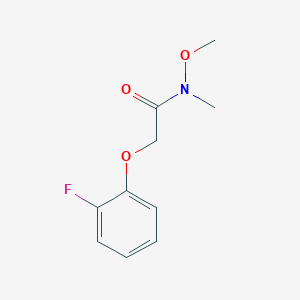
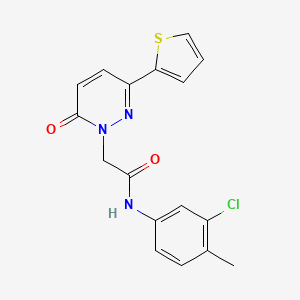
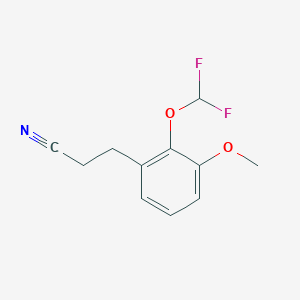
![Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B14870418.png)
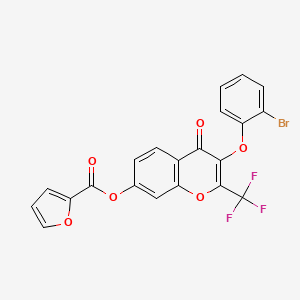
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B14870431.png)
